![molecular formula C16H17NO4S B2580832 Ethyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 94460-96-5](/img/structure/B2580832.png)

Ethyl 2-[(phenylsulfonyl)anilino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

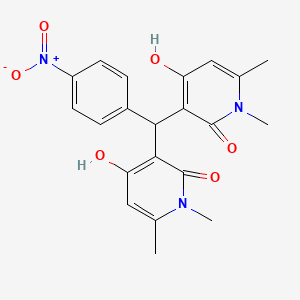

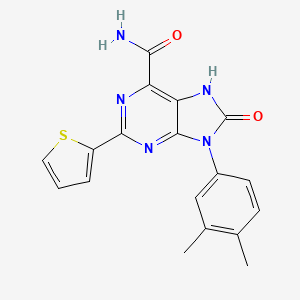

Ethyl 2-[(phenylsulfonyl)anilino]acetate is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.38 . It is also known as ethyl 2-(N-phenylbenzenesulfonamido)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO4S/c1-2-21-16(18)13-17(14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Stereoselective Glycosylations

A study highlighted the use of a phenylsulfanyl moiety in stereoselective glycosylations. This method involves the formation of a quasi-stable anomeric sulfonium ion, enabling the stereoselective formation of alpha-glycosides. Such methodologies are crucial for synthesizing biologically important oligosaccharides, demonstrating the potential application of phenylsulfonyl moieties in complex carbohydrate synthesis (Kim et al., 2005).

Green Chemistry in Organic Synthesis

Research on the greener synthesis of benzimidazoles and benzimidazolequinones using environmentally friendly methods indicates the potential of ethyl acetate as a solvent in promoting sustainable organic reactions. This study underscores the importance of developing less hazardous chemical processes, which could be relevant to the handling and application of ethyl 2-[(phenylsulfonyl)anilino]acetate (Sweeney et al., 2017).

Electrophilic Aromatic Substitution

The synthesis and pharmacological evaluation of a new series of compounds, including methylsulfonyl and sulfamoyl acetamides and ethyl acetates, provide insights into the chemical versatility and biological activity of sulfone-containing compounds. This research shows the utility of sulfone moieties in the development of potent COX-2 inhibitors, suggesting a broader implication for similar structures in drug discovery (Consalvi et al., 2015).

Organic Catalysis and Synthesis

A study on π-deficient 2-(arylsulfonyl)ethyl esters as protecting groups for carboxylic acids illustrates the role of sulfonyl-containing esters in organic synthesis. These compounds can serve as mild, easily removable protecting groups under basic conditions, highlighting the chemical utility of sulfonyl and ester functionalities in synthetic chemistry (Alonso et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-[N-(benzenesulfonyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-21-16(18)13-17(14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXOJHDXMXOGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)

![N-(1-cyano-1-methylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2580757.png)

![3,6-dichloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-2-carboxamide](/img/structure/B2580759.png)

![2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B2580763.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2580766.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)